ethyl N-({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate
Description
This compound belongs to the 1,2,4-triazole sulfanyl acetamide class, characterized by a 4-amino-substituted triazole core linked to a sulfanyl-acetyl-glycinate ethyl ester moiety. Such derivatives are often explored for bioactivity, including anti-inflammatory and enzyme-modulating effects .
Properties
Molecular Formula |
C16H21N5O4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C16H21N5O4S/c1-3-24-12-7-5-11(6-8-12)15-19-20-16(21(15)17)26-10-13(22)18-9-14(23)25-4-2/h5-8H,3-4,9-10,17H2,1-2H3,(H,18,22) |
InChI Key |
ROODXSURKGSZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with ethyl bromoacetate to yield the triazole derivative. The final step involves the reaction of the triazole derivative with glycine ethyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl N-({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
The biological and physicochemical profiles of 1,2,4-triazole derivatives are highly sensitive to substituent modifications. Key analogs include:
Key Observations :
- Electron-Donating vs.
- Bioactivity : Furan derivatives (3.1-3.21) exhibit anti-exudative activity at 10 mg/kg, suggesting the target compound’s ethoxyphenyl group may confer similar or improved efficacy due to greater lipophilicity and stability .
- Pharmacokinetics: Morpholinomethyl-substituted analogs show rapid absorption (Tmax = 5 min) and mono-exponential elimination, implying that bulkier groups like ethoxyphenyl may prolong half-life .
Structural Influence on Physicochemical Properties
- Molecular Weight & Lipophilicity: The target compound’s molecular weight is estimated at ~447 g/mol (based on C592-3002) .
- Ester vs. Amide Linkages : The glycinate ethyl ester in the target compound may act as a prodrug, enhancing oral bioavailability compared to acetamide-terminated analogs (e.g., VUAA-1) .
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